molecular formula C13H15NO B1252897 Monaspyranoindole

Monaspyranoindole

Cat. No.: B1252897
M. Wt: 201.26 g/mol
InChI Key: DEFSXUNWUSCNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monaspyranoindole is a natural product found in Monascus pilosus with data available.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,1-dimethyl-4,9-dihydro-3H-pyrano[3,4-b]indole

InChI

InChI=1S/C13H15NO/c1-13(2)12-10(7-8-15-13)9-5-3-4-6-11(9)14-12/h3-6,14H,7-8H2,1-2H3

InChI Key

DEFSXUNWUSCNII-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3N2)C

Synonyms

monaspyranoindole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tryptophol (8 g, 0.05M), acetone (5 g) and p-toluenesulfonic acid (100 mg) in 100 ml benzene containing hydrated alkali-aluminum silicate (Molecular Sieves No. 4) is heated to reflux for 1 hr. More p-toluenesulfonic acid (100 mg) and the ketone, acetone (3 g), is added and the reflux contained for a further 1.5 hr.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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